(+)-Austrodoral

Description

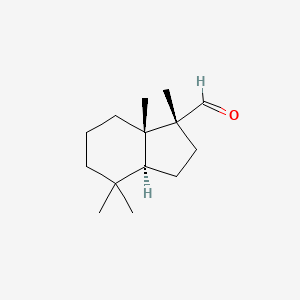

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H24O |

|---|---|

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(1R,3aS,7aS)-1,4,4,7a-tetramethyl-2,3,3a,5,6,7-hexahydroindene-1-carbaldehyde |

InChI |

InChI=1S/C14H24O/c1-12(2)7-5-8-14(4)11(12)6-9-13(14,3)10-15/h10-11H,5-9H2,1-4H3/t11-,13-,14-/m0/s1 |

InChI Key |

CNTXEQHESHSVFZ-UBHSHLNASA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@]1(CCCC2(C)C)C)C=O |

Canonical SMILES |

CC1(CCCC2(C1CCC2(C)C=O)C)C |

Origin of Product |

United States |

Origin and Isolation of + Austrodoral

Initial Discovery and Isolation Studies

The chemical compound (+)-Austrodoral was first identified and isolated from the Antarctic nudibranch, Austrodoris kerguelenensis. Research into the chemical composition of this marine organism led to the discovery of two novel nor-sesquiterpenes, this compound and its oxidized derivative, austrodoric acid. acs.org These compounds were characterized as possessing a previously unknown carbon skeleton. acs.org

The isolation process involved the chemical analysis of specimens of Austrodoris kerguelenensis. These analyses have been part of broader investigations into the chemical ecology of the nudibranch, which also contains a variety of other secondary metabolites, including diterpene glyceride esters. acs.orgnih.govresearchgate.net The discovery of this compound and its related compounds has contributed to the understanding of the chemical diversity within this Antarctic sea slug. mdpi.comusf.edu

Biogeographical Distribution of the Source Organism: Austrodoris kerguelenensis

The source of this compound, the sea slug Austrodoris kerguelenensis, has a wide-ranging distribution in the Southern Ocean. seaslugforum.net It is commonly found around the Antarctic continent and on the continental shelves. acs.org Specific locations where the organism has been documented include the Weddell Sea, the Ross Sea, the Kerguelen Islands, and the southern tip of South America. seaslugforum.net The genus Austrodoris is considered endemic to the Antarctic region. seaslugforum.net

Initially, numerous species of Austrodoris were described based on specimens collected by various polar expeditions. seaslugforum.net However, later taxonomic work suggested that variations in physical characteristics were likely intraspecific, leading to the consolidation of at least 14 named species into the single species Austrodoris kerguelenensis. seaslugforum.net More recent molecular studies have indicated that Doris kerguelenensis (a synonym for Austrodoris kerguelenensis) is a species complex, suggesting a high level of biodiversity yet to be fully characterized. acs.org

Co-occurrence with Structurally Related Nor-sesquiterpenoids

During the initial isolation studies of this compound from the skin of Austrodoris kerguelenensis, it was found to co-occur with a structurally related nor-sesquiterpenoid. This related compound was identified as austrodoric acid, the oxidized derivative of this compound. acs.org Both compounds share the same novel carbon skeleton. acs.org

In addition to these nor-sesquiterpenes, chemical investigations of Austrodoris kerguelenensis have revealed the presence of a diverse suite of other terpenoid compounds. These include various diterpene glycerides with different chemical frameworks such as ent-labdane, labdane (B1241275), halimane, clerodane, and isocopalane. mdpi.com The presence of this complex mixture of metabolites underscores the chemical richness of this Antarctic nudibranch. mdpi.comusf.edu

Biosynthesis and Biogenetic Hypotheses of the Austrodorane Skeleton

Proposed Pathways for Nor-sesquiterpene Formation

Nor-sesquiterpenes are a class of terpenoids that, despite their structural diversity, are generally understood to originate from C15 sesquiterpene precursors through oxidative degradation. The biosynthesis of all terpenoids begins with the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. tandfonline.comrsc.org For sesquiterpenes, three of these C5 units are assembled by farnesyl diphosphate synthase (FPPS) to form the C15 precursor, farnesyl diphosphate (FDP). mdpi.com

From FDP, terpene cyclases catalyze complex cyclization reactions to generate a vast array of cyclic sesquiterpene skeletons. mdpi.comwur.nl In the case of (+)-Austrodoral, the biogenetic hypothesis suggests that its unique bicyclic structure arises from a drimane-type sesquiterpene precursor. cnaa.mdichem.md The key transformation proposed is a biomimetic ring contraction of a suitable homodrimanic derivative. cnaa.mdichem.md This hypothesis is strongly supported by laboratory syntheses that successfully produced this compound through an acid-mediated rearrangement of a drimanic epoxy derivative, a reaction that mimics a plausible biological process. cnaa.mdresearchgate.netresearchgate.net The formation of the C14 nor-sesquiterpene skeleton from a C15 precursor involves the oxidative cleavage of a carbon-carbon bond, a step that likely occurs after the initial cyclization and rearrangement events. mdpi.com

Enzymatic Systems Implicated in Terpenoid Biogenesis

The biosynthesis of a complex natural product like this compound is a multi-step process orchestrated by several classes of enzymes. While the specific enzymes for the this compound pathway have not been isolated and characterized, their functions can be inferred from extensive studies on general terpenoid biogenesis. tandfonline.commdpi.comrsc.org

The primary enzyme classes involved are:

Isoprenyl Diphosphate Synthases (IDSs): These enzymes, specifically farnesyl diphosphate synthase (FPPS), catalyze the sequential condensation of IPP and DMAPP to form the C15 linear precursor, FDP. mdpi.com

Terpene Synthases (TPS) / Cyclases: This diverse enzyme family is responsible for the intricate cyclization of FDP into various cyclic hydrocarbon scaffolds. mdpi.comwur.nl A putative drimane (B1240787) synthase would catalyze the initial cyclization of FDP to form the core bicyclic structure from which the austrodorane skeleton is derived.

Cytochrome P450 Monooxygenases (CYP450s): Often referred to as "tailoring enzymes," CYP450s introduce functional groups, primarily through oxidation. rsc.orgmdpi.com In the proposed pathway for this compound, CYP450s would be essential for reactions such as epoxidation of the drimane precursor and subsequent oxidative steps that facilitate the ring contraction and formation of the aldehyde group. rsc.orgmdpi.comrsc.org

| Enzyme Class | Function in this compound Biosynthesis (Hypothetical) | General Precursor/Substrate | General Product |

|---|---|---|---|

| Isoprenyl Diphosphate Synthase (e.g., FPPS) | Formation of the C15 linear precursor | IPP, DMAPP | Farnesyl Diphosphate (FDP) |

| Terpene Synthase (TPS) / Cyclase | Cyclization of FDP to form a drimane-type sesquiterpene skeleton | Farnesyl Diphosphate (FDP) | Bicyclic sesquiterpene hydrocarbon |

| Cytochrome P450 Monooxygenase (CYP450) | Oxidative modifications (e.g., epoxidation, hydroxylation) leading to ring contraction and final functionalization | Drimane-type sesquiterpene | This compound |

Experimental Approaches to Biosynthetic Pathway Elucidation (e.g., Isotopic Labeling)

To experimentally validate proposed biosynthetic pathways, isotopic labeling is a cornerstone technique in natural product chemistry. nih.govresearchgate.net This method involves feeding an organism or incubating isolated enzymes with precursors that have been enriched with heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H). nih.govuni-bonn.de The position of these labels in the final natural product is then determined using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

This approach provides definitive evidence for precursor-product relationships and can reveal the intricate details of reaction mechanisms, including atomic rearrangements and hydride shifts. researchgate.net While specific isotopic labeling studies on this compound have not been reported, the methodology has been widely applied to elucidate the biosynthesis of other sesquiterpenoids. mdpi.comuni-bonn.de For instance, feeding experiments with ¹³C-labeled acetate (B1210297) were used to confirm the biosynthetic origins of certain tri-nor-guaianes, which, like austrodoral, are degraded sesquiterpenoids. mdpi.com Such experiments would be invaluable in confirming the proposed drimane precursor and the ring-contraction mechanism in the biogenesis of this compound.

Environmental and Biological Factors Influencing this compound Production

This compound is a secondary metabolite isolated from the Antarctic dorid nudibranch Austrodoris kerguelenensis. ichem.md The production of such specialized molecules is often closely linked to the organism's ecological role and its environment. Organisms living in extreme environments, such as the polar regions, must adapt to harsh conditions like constant low temperatures, high UV radiation, and specific nutrient availability. mdpi.com These adaptations frequently involve the evolution of unique metabolic pathways to produce novel compounds for survival. mdpi.com

For many marine invertebrates, particularly soft-bodied, shell-less molluscs like nudibranchs, secondary metabolites serve as potent chemical defenses against predators. oup.com It is highly probable that this compound functions as a defensive allomone for A. kerguelenensis. Furthermore, it has been suggested that this compound may be a "stress metabolite," meaning its production could be upregulated in response to physiological stress or environmental pressures. nih.gov The interplay between the extreme Antarctic environment and biological pressures like predation likely provides the selective force driving the biosynthesis of this unique nor-sesquiterpenoid.

Chemical Synthesis of + Austrodoral and Analogs

Total Synthesis Methodologies for the Austrodorane Framework

The synthesis of the core austrodorane skeleton has been a key focus, with various methodologies being explored to achieve this goal efficiently and with high stereocontrol.

The absolute stereochemistry of (+)-Austrodoral necessitates the use of enantioselective and diastereoselective synthetic methods to control the formation of its multiple stereocenters. An asymmetric synthesis of this compound has been reported starting from the Wieland-Miescher ketone, achieving the target molecule in nine steps. researchgate.net This approach highlights the importance of establishing key stereocenters early in the synthetic sequence.

Key strategies often involve the use of chiral catalysts or auxiliaries to induce stereoselectivity. For instance, rhodium-catalyzed asymmetric cyclopropanation has been shown to be effective in creating spirocyclic structures with high enantioselectivity, a motif relevant to complex natural product synthesis. chemrxiv.org Furthermore, the development of chiral boronic esters has enabled highly enantioselective and diastereoselective cyclobutane (B1203170) synthesis. nih.gov These methods, while not directly applied to this compound in the cited literature, represent the types of advanced stereocontrolled reactions that are crucial for the efficient synthesis of complex chiral molecules.

A notable synthesis of both this compound and (+)-austrodoric acid was achieved through a concise route featuring an H2O2-mediated oxidative ring contraction as a key step. researchgate.netacs.org This transformation efficiently constructs the characteristic bicyclic system of the austrodorane framework.

Biomimetic synthesis, which mimics proposed biosynthetic pathways, offers an elegant and often efficient approach to natural product synthesis. engineering.org.cn For terpenoids like this compound, this typically involves cationic cyclization cascades of acyclic precursors. researchgate.netnih.gov These reactions can rapidly generate molecular complexity from simple starting materials. engineering.org.cn

The synthesis of the austrodorane skeleton has been achieved via a biomimetic, acid-mediated cationic cyclization of an enyne derivative. nih.gov This method provides a concise and scalable route to the core structure. nih.gov Such strategies are inspired by the way living organisms produce complex terpenes, often employing enzymes to control the conformation of the substrate and the trajectory of the cyclization. researchgate.net In the laboratory, chemists use various techniques, such as Lewis acids or specialized catalysts like resorcin researchgate.netarene capsules, to initiate and control these complex transformations. researchgate.netnih.gov The successful application of biomimetic cyclizations underscores their power in the synthesis of intricate natural products. nih.gov

The "chiral pool" refers to the collection of readily available and inexpensive enantiopure compounds from natural sources, such as terpenes, amino acids, and sugars. wikipedia.orgnumberanalytics.com Utilizing these building blocks can significantly streamline the synthesis of complex chiral molecules by incorporating pre-existing stereocenters. wikipedia.org

(-)-Sclareol, a labdane (B1241275) diterpene, has proven to be a versatile chiral precursor in the synthesis of various natural products, including those with the austrodorane skeleton. researchgate.net A synthesis of this compound has been reported starting from (+)-sclareolide, a derivative of (-)-sclareol. researchgate.net This approach leverages the inherent chirality of the starting material to establish the stereochemistry of the final product. The synthetic strategy involved a key ring contraction of a drimanic epoxy derivative derived from (+)-sclareolide. researchgate.net The use of (-)-sclareol and its derivatives highlights the efficiency of the chiral pool approach in providing access to structurally complex and biologically active substances. researchgate.net

| Precursor | Key Transformation | Target | Reference |

| Wieland-Miescher ketone | Asymmetric synthesis | This compound | researchgate.net |

| Enyne derivative | Acid-mediated cationic cyclization | Austrodorane skeleton | nih.gov |

| (+)-Sclareolide | Ring contraction of an epoxy derivative | This compound | researchgate.net |

Development of Synthetic Analogs for Structural Modification

The development of synthetic routes to this compound also enables the creation of analogs with modified structures. By altering the synthetic sequence or introducing different functional groups, chemists can produce a library of related compounds. These analogs are valuable for structure-activity relationship (SAR) studies, which aim to understand how specific structural features contribute to the biological activity of a molecule.

For example, a concise synthesis of both this compound and its oxidized derivative, (+)-austrodoric acid, has been developed. acs.org This allows for a direct comparison of the biological activities of these two closely related natural products. The ability to synthesize analogs with systematic structural changes is a powerful tool in medicinal chemistry for optimizing the properties of a lead compound. rsc.org

Modern Advances in Synthetic Approaches to Complex Natural Products

The synthesis of complex natural products like this compound benefits from continuous advancements in synthetic methodology. rsc.org Modern synthetic chemistry offers a vast toolbox of reactions that allow for the construction of intricate molecular architectures with high levels of efficiency and selectivity.

Recent progress in catalysis, including photoredox catalysis, organocatalysis, and transition-metal catalysis, has revolutionized the synthesis of complex molecules. rsc.org These methods often enable bond formations and transformations that were previously difficult or impossible to achieve. For instance, biomimetic tail-to-head terpene cyclizations can now be carried out using artificial enzyme mimics, providing access to complex terpene skeletons with high selectivity. nih.gov

The integration of computational studies with experimental work is also becoming increasingly important in planning synthetic routes and understanding reaction mechanisms. chemrxiv.org These modern approaches not only facilitate the total synthesis of challenging natural products but also drive the development of new synthetic strategies and concepts. engineering.org.cn

Ecological Significance and Chemical Ecology of + Austrodoral

Role in Interspecific Interactions within Marine Ecosystems

The precise role of (+)-Austrodoral in mediating interspecific interactions is an area of ongoing research. Chemical cues are fundamental in structuring marine populations and communities, influencing foraging, competition, and predation. oup.com While the specific contribution of this compound to these interactions is not yet fully elucidated, the chemical profile of its source organism, Austrodoris kerguelenensis, suggests a defensive function.

Austrodoris kerguelenensis is known to produce a variety of terpenoid compounds, including this compound. oup.com The ecological role of these compounds is largely thought to be defensive, protecting the soft-bodied, shell-less nudibranch from predators in its environment. nih.gov While the broader chemical arsenal (B13267) of this sea slug has been shown to have deterrent effects, the specific activity of this compound in these interactions remains to be definitively established. researchgate.netoup.com

Investigation of Predator Deterrence and Chemical Defense Mechanisms

The investigation into the predator deterrence capabilities of this compound is primarily linked to studies of the chemical defenses of Austrodoris kerguelenensis. Nudibranchs, lacking physical protection, often rely on chemical defenses, which may be sequestered from their diet or produced de novo. nih.govcsic.es

Research on extracts from A. kerguelenensis has provided evidence for chemical defense. For instance, an extract from specimens collected in the Weddell Sea, which contained a suite of natural products including this compound, was found to be a feeding deterrent against the sympatric sea star predator Odontaster validus. oup.com However, it is important to note that these studies tested the effects of a complex mixture of compounds, and the specific contribution of this compound to the observed deterrence has not been isolated and confirmed. researchgate.netoup.com The ecological role of this compound and the related compound austrodoric acid is still considered unknown. nih.govresearchgate.net

Table 1: Predator Deterrence Studies Involving Extracts Containing this compound

| Source Organism | Predator Species | Extract Type | Observed Effect | Reference |

|---|---|---|---|---|

| Austrodoris kerguelenensis | Odontaster validus (Sea Star) | Whole-body extract | Feeding deterrence | oup.com |

Assessment as a Biologically Induced Stress Metabolite

An intriguing aspect of the chemical ecology of this compound is the hypothesis that it may function as a stress metabolite. This suggestion arises from observations where the concentration of this compound and its oxidized derivative, austrodoric acid, increased in specimens of Austrodoris kerguelenensis that were maintained in an aquarium environment for 15 days prior to analysis. mdpi-res.commdpi.com

This finding suggests that the biosynthesis of this compound could be upregulated in response to environmental stressors, such as those encountered during collection and captivity. nih.govmdpi-res.com However, it is also acknowledged that such changes in metabolite concentration could be due to other physiological alterations unrelated to a direct stress response. mdpi-res.commdpi.com Further research is required to substantiate the role of this compound as a definitive marker of biological stress in this species.

Table 2: Evidence for this compound as a Stress Metabolite

| Observation | Experimental Condition | Hypothesis | Alternative Explanation | Reference |

|---|---|---|---|---|

| Increased concentration of this compound and austrodoric acid | Specimens of Austrodoris kerguelenensis kept in aquarium for 15 days | This compound is a stress-induced metabolite. | Observed increase is due to general physiological alterations. | mdpi-res.commdpi.com |

Methodological Frameworks for Ecological Bioactivity Assessment

The assessment of the ecological bioactivity of marine natural products like this compound involves a combination of chemical and biological assays. A common approach in marine chemical ecology is to first test the ecological effect of crude extracts from an organism and then proceed to test purified compounds to identify the active metabolites. oup.com

In the context of predator deterrence, feeding assays are a primary tool. researchgate.net These assays typically involve incorporating extracts or purified compounds into an artificial food source that is then offered to relevant predators. oup.com The consumption of the treated food is compared to a control to determine if the substance has a deterrent effect. For this compound, while the crude extract containing it has been tested, bioactivity assessments of the isolated compound are needed to confirm its specific role. researchgate.netoup.com

The evaluation of a compound as a stress metabolite involves comparative metabolomics. In this approach, the chemical profiles of organisms exposed to specific stressors are compared with those of control organisms in a stress-free environment. mdpi-res.com A significant and consistent increase in the concentration of a particular compound, such as this compound, in the stressed group would provide strong evidence for its role as a stress metabolite. mdpi-res.commdpi.com

Biological Activities of + Austrodoral in in Vitro Systems

General Biological Activity Spectrum in Cell-Based Assays

While many secondary metabolites isolated from nudibranchs have demonstrated significant biological activities, including cytotoxicity against various cancer cell lines, specific data for (+)-Austrodoral from cell-based assays are limited in the existing scientific literature. preprints.org Research on its source organism, the Antarctic nudibranch Austrodoris kerguelenensis, provides some context for its potential bioactivity. Aqueous extracts from the mantle tissue of this nudibranch have been shown to possess cytotoxic activity against the sperm cells of the sea urchin Sterechinus neumayeri. ub.edu However, these tests were performed on crude extracts, which contain a mixture of compounds, and not on the isolated this compound.

This compound is often mentioned alongside its oxidized derivative, austrodoric acid, as one of the unique nor-sesquiterpenes produced by the mollusc. ub.edumdpi.comnih.govnih.govvliz.be It has been suggested that this compound may function as a stress metabolite, as its concentration was observed to be higher in specimens that were kept in an aquarium for a period before analysis. mdpi-res.comvliz.be Although its precise ecological role remains to be fully elucidated, the study of such compounds is crucial for discovering new molecules with potential pharmacological applications. nih.govmdpi.com

Table 1: Reported In Vitro Bioactivity of Extracts from the Source Organism of this compound

| Source Material | Assay Type | Tested Organism/Cell Line | Observed Activity | Reference |

|---|---|---|---|---|

| Aqueous extract of Austrodoris kerguelenensis mantle | Cytotoxicity Assay | Sterechinus neumayeri (Sea urchin) sperm cells | Cytotoxic | ub.edu |

| Lipophilic & Hydrophilic extracts of Austrodoris kerguelenensis | Feeding Deterrence Assay | Odontaster validus (Sea star) | Deterrent | ub.edu |

Note: The activities listed in the table are for crude extracts and not for the purified compound this compound.

Identification of Molecular Targets and Cellular Pathways (In Vitro)

Based on a comprehensive review of the available scientific literature, specific molecular targets and cellular pathways that are modulated by this compound have not yet been identified or described. Research into the precise mechanisms of action for many marine natural products is an ongoing field of investigation. vliz.be While studies on other compounds from marine molluscs have identified targets such as N-type calcium channels or cyclin-dependent kinases, no such data has been published for this compound. nih.govpsu.edu

Comparative Bioactivity of this compound and Related Nor-sesquiterpenes

This compound belongs to the rare class of nor-sesquiterpenes and possesses a unique carbon skeleton. mdpi.comnih.gov It is co-isolated from the skin of Austrodoris kerguelenensis with its oxidized derivative, austrodoric acid. ub.edumdpi.comnih.gov These two compounds are the most closely related metabolites from this organism.

Despite being consistently isolated together, direct comparative studies of their biological activities in in vitro systems have not been reported in the literature. Such studies would be essential to understand the structure-activity relationship and the significance of the aldehyde versus the carboxylic acid functional group for any observed bioactivity.

The source nudibranch, A. kerguelenensis, also produces other classes of terpenoids, primarily diterpene acylglycerols known as austrodorins, which have been found to deter predators. ub.edu However, these compounds belong to a different structural class and a direct comparison of their bioactivity with the nor-sesquiterpene this compound would not be a comparison of closely related structures.

Table 2: Comparison of this compound and its Co-isolated Derivative

| Compound | Chemical Class | Key Functional Group | Source | Reference |

|---|---|---|---|---|

| This compound | Nor-sesquiterpene | Aldehyde | Austrodoris kerguelenensis | ub.edumdpi.com |

| Austrodoric Acid | Nor-sesquiterpene | Carboxylic Acid | Austrodoris kerguelenensis | ub.edumdpi.com |

Mechanistic Studies of Bioactivity at the Cellular Level (In Vitro)

Currently, there are no published mechanistic studies detailing the bioactivity of this compound at the cellular level. Investigations into how a compound affects cellular processes such as apoptosis, cell cycle progression, or mitochondrial function are critical for understanding its therapeutic potential. While many terpenoids from marine sources are known to induce apoptosis or other forms of cell death in cancer cell lines, specific research into whether this compound acts through these or other mechanisms has not been documented. preprints.org

Structure Activity Relationships Sar of + Austrodoral and Its Derivatives

Methodologies for Delineating Structural Determinants of Biological Activity

The process of delineating the structural determinants of biological activity for a natural product like (+)-Austrodoral involves a systematic investigation of how modifications to its chemical architecture impact its function. This is achieved through a variety of established methodologies. researchgate.net The foundation of these studies is the correlation of structural changes with resulting biological activity, which can be measured through various in vitro or in vivo assays. core.ac.uk

Key methodologies that would be applied to elucidate the SAR of this compound include:

Functional Group Modification : This involves the chemical alteration of specific functional groups on the this compound molecule. For instance, the aldehyde group in this compound could be reduced to an alcohol or oxidized to a carboxylic acid (as seen in the related natural product, austrodoric acid) to determine the role of this oxygenated function in its bioactivity. numberanalytics.com

Scaffold Modification : More profound changes can be made to the core carbon skeleton, the austrodorane framework, to assess its importance. numberanalytics.com This could involve altering ring sizes, introducing or removing sites of unsaturation, or changing the substitution pattern on the decalin ring system.

Synthesis of Simplified or Truncated Analogs : To identify the minimal structural components required for activity (the pharmacophore), simplified analogs that retain certain key features of this compound while omitting others can be synthesized and tested. numberanalytics.com

These investigations rely on robust bioassays to quantify the effects of the structural changes. For marine natural products, these assays often screen for activities such as cytotoxicity against cancer cell lines, antimicrobial effects, or enzyme inhibition. mdpi.comnih.gov The data generated from these systematic modifications allow researchers to build a qualitative understanding of the SAR, identifying which parts of the molecule are essential for activity, which can be modified, and which lead to a loss of function.

Rational Design and Synthesis of this compound Analogs for SAR Studies

The rational design of analogs is a crucial step in modern SAR studies, moving beyond random modifications to a more targeted approach. jocpr.comnih.gov This process for this compound would be informed by its known structure and any initial biological data. The total synthesis of this compound provides the necessary chemical platform to create structurally diverse analogs that are not available from the natural source. mdpi.com The first enantiospecific synthesis of this compound was achieved from the readily available starting material, (–)-sclareol. mdpi.com

Strategies for the rational design and synthesis of this compound analogs include:

Semi-synthesis : This approach uses the natural product itself as a starting material for chemical modifications. numberanalytics.com For example, the aldehyde functional group of this compound could be used as a chemical handle to introduce a variety of new substituents via reactions like reductive amination or Wittig reactions.

Diverted Total Synthesis : During the course of a total synthesis, key intermediates can be "diverted" to produce a range of analogs. numberanalytics.com This is an efficient strategy for creating variations of the core austrodorane skeleton.

Structure-Based Design : If the molecular target of this compound were known, computational modeling could be used to design analogs that are predicted to have improved binding affinity or selectivity. nih.gov This involves docking potential analog structures into a model of the target's binding site to guide synthetic efforts.

The synthesis of these rationally designed analogs allows for a systematic probing of the chemical space around the parent natural product. For instance, by creating a series of derivatives with varying substituents on the decalin ring, researchers can map out the steric and electronic requirements for optimal biological activity.

| Modification Site | Type of Modification | Rationale for SAR Study |

|---|---|---|

| Aldehyde Group (C-12) | Reduction to alcohol; Oxidation to carboxylic acid (e.g., Austrodoric acid) | To determine the importance of the oxidation state and hydrogen-bonding capacity of the C-12 substituent. |

| Decalin Ring System | Introduction of new substituents (e.g., hydroxyl, alkyl, halogen groups) at various positions. | To probe steric and electronic requirements for activity and to map the binding pocket of a potential biological target. |

| Methyl Groups (C-4, C-10) | Removal or replacement with other alkyl groups. | To assess the role of these lipophilic groups in target binding or membrane interaction. |

| Core Skeleton | Synthesis of enantiomer or diastereomers. | To evaluate the impact of absolute and relative stereochemistry on the biological activity profile. psu.edunih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the link between a compound's structure and its biological activity. wikipedia.orgmedcraveonline.com It involves creating mathematical models that correlate numerical descriptors of a molecule's physicochemical properties with its observed biological potency. jocpr.com While specific QSAR studies on this compound are not extensively documented in the literature, the methodology provides a powerful tool for future investigations.

The development of a QSAR model for this compound and its derivatives would follow several key steps: researchgate.net

Data Set Assembly : A series of this compound analogs would be synthesized and tested for a specific biological activity (e.g., IC₅₀ values for cytotoxicity). This dataset would be divided into a "training set" to build the model and a "test set" to validate its predictive power. mdpi.com

Descriptor Calculation : A wide range of numerical descriptors for each analog would be calculated using specialized software. These descriptors can quantify various molecular properties, including:

Constitutional descriptors : Molecular weight, number of atoms, etc.

Topological descriptors : Describing molecular shape and branching.

Quantum-chemical descriptors : Dipole moment, orbital energies (e.g., HOMO/LUMO), electrostatic potentials.

3D-QSAR descriptors : Such as those used in Comparative Molecular Field Analysis (CoMFA), which describe the steric and electrostatic fields surrounding the molecule. wikipedia.org

Model Development : Statistical methods, most commonly Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. mdpi.com The goal is to find a statistically robust model with strong correlative and predictive ability. wikipedia.org

Example of a generic QSAR equation: Activity = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) + ... + error

Model Validation : The model's predictive performance is rigorously assessed using the test set of compounds that were not used in its creation. mdpi.com A reliable QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and streamlining the discovery process. medcraveonline.com

Impact of Stereochemical Features on Bioactivity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds like this compound. nih.gov The interaction between a small molecule and its biological target (e.g., an enzyme or receptor) is highly dependent on a precise 3D fit, similar to a key fitting into a lock. Consequently, different stereoisomers of a molecule can exhibit dramatically different biological activities.

For this compound, its specific stereochemistry has been noted as being crucial for its observed biological activity. psu.edu The relative and absolute stereochemistry of the molecule, confirmed through spectroscopic techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), defines its unique three-dimensional shape. usf.edu Any alteration to these stereocenters would result in a different stereoisomer (an enantiomer or a diastereomer) which may not bind as effectively, or at all, to the same biological target.

The significance of stereochemistry in SAR studies of this compound implies that:

Future Directions in + Austrodoral Research

Advanced Approaches to Biosynthetic Gene Cluster Identification

The origin of (+)-Austrodoral in A. kerguelenensis is likely dietary, with the nudibranch sequestering the metabolite from a microbial source, possibly a fungus. idsi.mdmdpi.com Identifying the producing organism and its corresponding biosynthetic gene cluster (BGC) is a critical next step. Advanced molecular techniques are essential for this endeavor.

Modern approaches to BGC identification bypass the need for cultivation by directly analyzing genomic and transcriptomic data. nih.govplos.org Genome mining of microorganisms isolated from the nudibranch's habitat or tissue could reveal putative terpene synthase genes, the core enzymes in terpenoid biosynthesis. researchgate.net By comparing the expressed genes of the host organism under different conditions (e.g., with and without the presence of specific microbial symbionts), researchers can pinpoint co-expressed genes, including tailoring enzymes, that form a complete BGC. plos.org Databases that provide functional annotations for genes within BGCs can help infer the reactions catalyzed by the gene products. u-tokyo.ac.jp

Furthermore, heterologous expression, where the candidate BGC is cloned and expressed in a well-characterized host bacterium or yeast, can provide definitive proof of its role in producing this compound. This strategy not only confirms the genetic origin but also opens a pathway for sustainable production. nih.gov

Innovative Synthetic Strategies for Scalable Production

The total synthesis of this compound has been achieved through various routes, including biomimetic strategies that mimic its proposed natural formation via a ring contraction of a drimanic-like framework. cnaa.mdichem.md Key transformations have involved pinacol-type rearrangements and acid-mediated cationic cyclizations. ijfmr.comnih.gov

Future synthetic work should focus on developing innovative and scalable strategies to enable more extensive biological evaluation. Key areas for improvement include:

Catalytic Efficiency: Employing new metallic or organocatalytic systems to improve the yield and stereoselectivity of key steps, such as the crucial cyclization and rearrangement reactions. lookchem.comacs.org

Atom Economy: Designing synthetic pathways that are more atom-economical, reducing waste and simplifying purification processes. nih.gov

Flow Chemistry: Adapting the synthesis to continuous flow platforms could enhance scalability, safety, and consistency, making the production of gram-scale quantities of this compound feasible for in-depth pharmacological studies.

Bio-inspired Generation: Using computational tools to explore the chemical space around the austrodoral skeleton can predict new, synthetically accessible derivatives with potentially enhanced properties. researchgate.net Strategies that combine chemical and enzymatic steps could also offer efficient and highly selective routes to the final product. tandfonline.com

Deepening Understanding of Ecological Roles through Integrated Omics

The ecological function of this compound remains speculative. It has been suggested to be a stress metabolite, with its concentration observed to increase when the source animal was kept in an aquarium environment. mdpi.commdpi-res.com It may also serve as a chemical defense against predators or microbial fouling, a common strategy for soft-bodied marine invertebrates. idsi.mdoup.com

An integrated "omics" approach offers a powerful path to elucidating its precise role. This would involve:

Metabolomics: Mapping the distribution and concentration of this compound within the nudibranch's tissues to see if it is localized in vulnerable areas, which would support a defensive role.

Transcriptomics: Analyzing the gene expression of the host and its associated microbiome in response to ecological pressures like predation attempts or pathogen exposure. An upregulation of the this compound BGC in its producing organism under stress would provide strong evidence for its function. nih.gov

Proteomics: Identifying the proteins involved in the transport and sequestration of the compound within the nudibranch.

These multi-omics datasets, when combined with traditional ecological field studies, can provide a comprehensive picture of how, why, and where this compound is used in its natural environment. frontiersin.orgekb.eg

Broadening In Vitro Pharmacological Profiling and Target Validation

While related terpenoid compounds are known to possess antifungal, antitumor, and antifeedant activities, the pharmacological profile of this compound itself has not been extensively studied. idsi.md A crucial future direction is to conduct broad in vitro pharmacological profiling to uncover its bioactivities.

This involves screening the compound against large panels of molecular targets, a strategy widely used in modern drug discovery to identify both on-target effects and potential off-target liabilities. researchgate.neteuropeanpharmaceuticalreview.comdrugtargetreview.com Such panels typically include a diverse range of:

G-protein coupled receptors (GPCRs)

Kinases

Ion channels

Nuclear hormone receptors

Enzymes

High-throughput functional cell-based assays can provide rapid data on the compound's effect on these targets. drugtargetreview.com Any confirmed "hits" from these broad screens would then need to be validated through more detailed dose-response studies and secondary assays to confirm the mechanism of action. This systematic approach maximizes the chance of discovering novel therapeutic applications for this unique natural product. vliz.be

Exploration of Novel Bio-inspired Applications

The complex, three-dimensional structure of this compound makes it an attractive scaffold for applications beyond traditional pharmacology. The field of bio-inspired chemistry could leverage its unique architecture for several novel purposes.

The austrodorane skeleton could serve as a chiral starting material or a molecular scaffold for the development of new synthetic methodologies. researchgate.net Its rigid, polycyclic framework could be a foundation for creating libraries of new compounds for drug discovery or materials science. rsc.org The principles learned from its biomimetic synthesis, particularly the selective rearrangement cascades, can inform the design of new, complex chemical transformations. researchgate.net Furthermore, as our understanding of sesquiterpenoid ecological functions grows, there may be opportunities to apply this compound or its derivatives in agriculture as natural pesticides or in marine applications as non-toxic antifouling agents. mdpi.commdpi.com

Q & A

Q. How should interdisciplinary teams coordinate to study this compound’s pharmacological potential?

- Methodological Answer : Define clear milestones (e.g., synthesis → in vitro screening → in vivo validation) using Gantt charts . Assign roles based on expertise (e.g., organic chemists for synthesis, pharmacologists for assays). Use collaborative platforms (e.g., LabArchives) for real-time data sharing and version control. Hold biweekly meetings to review progress against predefined metrics (e.g., yield thresholds, IC₅₀ targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.